2,5-Difluorophenylhydrazine

antibacterial drug discovery dTDP-L-rhamnose biosynthesis fragment-based screening

2,5-Difluorophenylhydrazine (CAS 97108-50-4) is a fluorinated aromatic hydrazine with the molecular formula C₆H₆F₂N₂ and molecular weight 144.12 g/mol, bearing two fluorine substituents at the 2- and 5-positions of the phenyl ring. It is supplied as a white-to-brown powder with a melting point of 75–76 °C (lit.), a predicted boiling point of 189.5 °C at 760 mmHg, a predicted density of 1.379 g/cm³, a predicted pKa of 4.60 ± 0.10, and a calculated XLogP3 of 1.4.

Molecular Formula C6H6F2N2
Molecular Weight 144.12 g/mol
CAS No. 97108-50-4
Cat. No. B1297453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorophenylhydrazine
CAS97108-50-4
Molecular FormulaC6H6F2N2
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)NN)F
InChIInChI=1S/C6H6F2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
InChIKeyJNBRDOQHPXUXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluorophenylhydrazine (CAS 97108-50-4): Procurement-Relevant Identity and Core Characteristics


2,5-Difluorophenylhydrazine (CAS 97108-50-4) is a fluorinated aromatic hydrazine with the molecular formula C₆H₆F₂N₂ and molecular weight 144.12 g/mol, bearing two fluorine substituents at the 2- and 5-positions of the phenyl ring [1]. It is supplied as a white-to-brown powder with a melting point of 75–76 °C (lit.), a predicted boiling point of 189.5 °C at 760 mmHg, a predicted density of 1.379 g/cm³, a predicted pKa of 4.60 ± 0.10, and a calculated XLogP3 of 1.4 [1]. The compound is commercially available at 97% purity from major suppliers including Sigma-Aldrich (Cat. No. 324191) and Thermo Scientific (Alfa Aesar) and is routinely stored at 2–8 °C . Its primary utility lies in serving as a regiochemically defined building block for heterocyclic synthesis, with documented roles in the preparation of 7-fluorotryptophan derivatives, Bax-inhibitory heterocycles, and as a validated fragment hit against bacterial dTDP-L-rhamnose biosynthesis enzymes [2].

Why 2,5-Difluorophenylhydrazine Cannot Be Replaced by Other Fluorinated Phenylhydrazines: The Substitution-Pattern Imperative


Fluorinated phenylhydrazines are not a commodity class in which any regioisomer can substitute for another without consequence. The 2,5-difluoro substitution pattern dictates both the electronic landscape of the aromatic ring and the steric environment around the hydrazine nucleophile, parameters that directly govern reactivity in Fischer indole cyclizations, hydrazone formation, and heterocycle annulation [1]. For instance, 2-fluorophenylhydrazine (CAS 2368-80-1) and 4-fluorophenylhydrazine (CAS 371-14-2) possess only a single fluorine, yielding lower ring-deactivation and altered regiochemical outcomes in cyclocondensation reactions [1]. The 2,4-difluoro isomer (CAS 40594-30-7) and 3,5-difluoro isomer shift the fluorine positions, producing different dipole moments, hydrogen-bonding donor/acceptor patterns, and metabolic blocking profiles that cannot recapitulate the product distribution obtained with the 2,5-substitution pattern [1]. Unsubstituted phenylhydrazine lacks fluorine altogether, forfeiting the beneficial effects of fluorination on metabolic stability, lipophilicity modulation, and spectroscopic detectability. The quantitative evidence below demonstrates specific instances where the 2,5-difluoro arrangement confers measurably distinct performance.

Quantitative Differentiation Evidence for 2,5-Difluorophenylhydrazine (CAS 97108-50-4) vs. Closest Analogs and In-Class Candidates


Dual-Target RmlB/GacA Inhibition with Defined IC₅₀ and Distinct Target Selectivity Profile Versus Co-Screened Fragment Hits

In a fragment-based screen against three enzymes of the streptococcal dTDP-L-rhamnose pathway (RmlB, RmlC, GacA), 2,5-difluorophenylhydrazine (designated Ri02) inhibited growth of Group A Streptococcus (GAS) with an IC₅₀ of 0.27 mM and bound selectively to RmlB and GacA, but not RmlC [1]. In the same study, the most potent fragment, 4,4'-thiodiphenol (Ri06), achieved an IC₅₀ of 0.11 mM against RmlB and GacA, while 5-(4-chlorophenyl)-2-furoic acid (Ri03) recorded an IC₅₀ of 0.12 mM against all three targets (RmlB, RmlC, GacA) [1]. The dual-but-not-triple target profile of Ri02 distinguishes it from Ri03 and provides a selectivity window that may be exploited when RmlC-sparing pharmacology is desired [1].

antibacterial drug discovery dTDP-L-rhamnose biosynthesis fragment-based screening

Regiospecific Intermediate for 7-Fluorotryptophan Synthesis: A Positional Isomer-Dependent Application

2,5-Difluorophenylhydrazine is specified as a key intermediate in the synthesis of a 7-fluorotryptophan derivative, as documented by multiple independent supplier technical datasheets . The 2,5-difluoro substitution pattern is mechanistically required for the Fischer indole cyclization route to 7-fluorotryptophan; the 7-fluoroindole core is generated from a 2,5-difluorophenylhydrazone precursor, and no other regioisomer (e.g., 2,4-difluoro, 3,5-difluoro, or monofluoro phenylhydrazines) can yield the identical 7-fluoro-substituted tryptophan product . 7-Fluorotryptophans are established as slow substrates for tryptophan indole-lyase from E. coli and serve as ¹⁹F NMR probes for protein structure and dynamics studies [1].

fluorinated amino acid synthesis 7-fluorotryptophan Fischer indole cyclization

Validated Building Block for Bax-Inhibitory Heterocyclic Compounds with Patent-Supported Therapeutic Rationale

2,5-Difluorophenylhydrazine is explicitly cited as a reagent used in the preparation of heterocyclic compounds that function as Bax inhibitors, a class of therapeutic candidates for ischemia-reperfusion injury and neurodegenerative diseases . The associated patent family (WO-2021002986-A2) describes Bax-inhibiting compounds that suppress Bax-induced cell death at concentrations ranging from 1 nM to 1000 nM in mouse embryonic fibroblast (MEF) assays [1]. While the patent covers a broad structural class, the specific inclusion of 2,5-difluorophenylhydrazine as a synthetic precursor in the patent-associated technical literature indicates that the 2,5-difluoro aryl substitution pattern is part of the disclosed pharmacophore space, distinguishing it from non-fluorinated or differently fluorinated phenylhydrazine congeners that fall outside the exemplified scope [1].

Bax inhibition apoptosis modulation heterocyclic medicinal chemistry

XPS Protein Profiling Capability via Covalent Albumin Binding: A Derivatization Tool Distinct from Unsubstituted Phenylhydrazine

2,5-Difluorophenylhydrazine reacts with proteins by forming covalent bonds to albumin via amide groups, producing crosslinked protein products suitable for analysis by X-ray photoelectron spectroscopy (XPS) . The compound binds to carbon atoms and generates characteristic XPS signals attributable to its fluorine atoms, providing a fluorine-specific spectroscopic handle that unsubstituted phenylhydrazine cannot offer . This fluorine-mediated detectability is a direct consequence of the 2,5-difluoro substitution and is not replicable with non-fluorinated phenylhydrazine or with mono-fluorinated analogs that produce different C1s and F1s spectral signatures .

X-ray photoelectron spectroscopy protein profiling covalent derivatization

Physicochemical Property Differentiation: pKa, LogP, and Thermal Stability vs. Structurally Closest Difluoro Isomers

The 2,5-difluoro substitution pattern confers a predicted pKa of 4.60 ± 0.10 and a calculated XLogP3 of 1.4 [1], values that reflect the combined electron-withdrawing effect of two fluorine atoms in a para-relationship to each other. The free base melts at 75–76 °C, while the hydrochloride salt (CAS 175135-73-6) melts at 210 °C, a ΔT of approximately 134 °C that reflects strong ionic lattice stabilization [2]. This large melting-point gap between free base and HCl salt is substantially wider than that observed for 4-fluorophenylhydrazine (free base mp ~36.8 °C; HCl salt mp 275–277 °C, ΔT ~240 °C), indicating that 2,5-difluorophenylhydrazine free base offers a solid handling advantage at ambient temperature that 4-fluorophenylhydrazine (a low-melting solid) does not . The predicted LogP of 1.4 places 2,5-difluorophenylhydrazine in a more hydrophilic range than non-fluorinated phenylhydrazine (estimated LogP ~1.0) but less hydrophilic than the 3,5-difluoro isomer, providing a distinct extraction and chromatographic behavior profile [1].

physicochemical profiling logP pKa thermal stability

Spectral Fingerprint Availability: Multi-Technique Characterization Data Supporting Identity Verification and Quality Control

2,5-Difluorophenylhydrazine has a well-documented spectral fingerprint across multiple techniques: 2 NMR spectra (¹H and ¹³C), 2 FTIR spectra, and 1 Raman spectrum are deposited in the SpectraBase and Sigma-Aldrich spectral libraries, with samples sourced from Sigma-Aldrich (Cat. 324191) and Thermo Scientific (Alfa Aesar, Cat. B21259) [1]. This multi-technique spectral dataset enables unambiguous identity confirmation and purity assessment, an advantage over less thoroughly characterized fluorinated phenylhydrazine isomers for which spectral reference data may be sparse or vendor-specific [1].

spectral database NMR FTIR Raman quality control

High-Confidence Application Scenarios for 2,5-Difluorophenylhydrazine (CAS 97108-50-4) Based on Verified Differentiation Evidence


Fragment-Based Antibacterial Drug Discovery Targeting the dTDP-L-Rhamnose Pathway in Gram-Positive Pathogens

2,5-Difluorophenylhydrazine (Ri02) is a validated fragment hit with an IC₅₀ of 0.27 mM against RmlB and GacA in Streptococcus pyogenes [1]. Its selectivity profile—binding RmlB and GacA while sparing RmlC—makes it a chemically tractable starting point for fragment elaboration campaigns that aim to avoid RmlC-mediated off-pathway effects [1]. Medicinal chemistry teams procuring this fragment for structure-activity relationship (SAR) expansion can build upon a scaffold with peer-reviewed target engagement data and a known growth-inhibitory phenotype.

Synthesis of 7-Fluorotryptophan Derivatives for ¹⁹F NMR Protein Probes and Fluorinated Peptide Engineering

The 2,5-difluorophenylhydrazine scaffold is the requisite intermediate for Fischer indole cyclization to 7-fluorotryptophan [2]. 7-Fluorotryptophans serve as ¹⁹F NMR spectroscopic probes for studying protein conformation, ligand binding, and dynamics, and are substrates for tryptophan indole-lyase from E. coli [2]. Laboratories engaged in fluorinated amino acid synthesis or ¹⁹F NMR method development should prioritize this compound because no alternative fluorophenylhydrazine regioisomer delivers the identical 7-fluoroindole product .

Medicinal Chemistry Programs Targeting Bax-Mediated Apoptosis for Ischemia-Reperfusion Injury

2,5-Difluorophenylhydrazine is explicitly associated with the synthesis of heterocyclic Bax inhibitors covered by the WO-2021002986-A2 patent family, which describes compounds active at 1–1000 nM in Bax-induced cell death assays [3]. Procurement of this building block is warranted for research groups pursuing Bax-inhibitory pharmacophores within the patent-defined chemical space, where the 2,5-difluoro aryl motif contributes to the inhibitory scaffold .

XPS-Based Protein Surface Analysis and Covalent Protein Labeling Workflows

2,5-Difluorophenylhydrazine covalently derivatizes albumin via amide-group linkages and introduces fluorine atoms that generate characteristic XPS signals, enabling label-free protein surface elemental analysis . This application is particularly suited to bioconjugation and biomaterials laboratories that require a fluorine-tagged phenylhydrazine probe for XPS quantification of surface-accessible protein reactive sites .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluorophenylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.